

Technical Guide: (+)-O-Acetyl-D-lactoyl chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Acetoxypropionyl chloride**

Cat. No.: **B1275879**

[Get Quote](#)

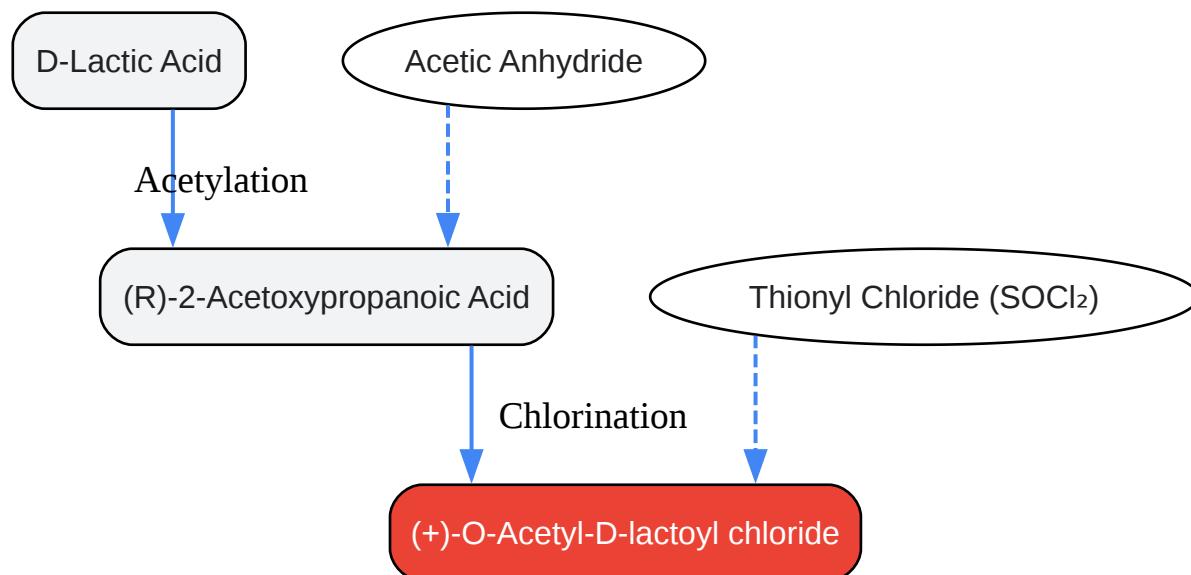
For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-O-Acetyl-D-lactoyl chloride, systematically known as (R)-(+)-**2-Acetoxypropionyl chloride**, is a versatile and highly reactive chiral building block of significant interest in the pharmaceutical and agrochemical industries. Its importance lies in its ability to serve as a key intermediate in the synthesis of complex, enantiomerically pure molecules.[\[1\]](#)[\[2\]](#) The presence of a stereogenic center and a reactive acyl chloride functional group makes it an invaluable tool for asymmetric synthesis, enabling the selective production of a desired stereoisomer. This guide provides a comprehensive overview of its chemical properties, synthesis, and core applications, with a focus on experimental protocols and quantitative data to support researchers in its practical use.

Physicochemical Properties

(+)-O-Acetyl-D-lactoyl chloride is a colorless to light yellow or light orange clear liquid.[\[1\]](#) It is crucial to handle this reagent under inert gas and store it at low temperatures (2-8 °C) to maintain its purity and reactivity.[\[1\]](#)


Table 1: Physicochemical Data for (+)-O-Acetyl-D-lactoyl chloride

Property	Value	Reference
Synonyms	(+)-O-Acetyl-D-lactoyl chloride, (R)-(+)-2-Acetoxypropionyl chloride	[1]
CAS Number	53636-19-4	[1]
Molecular Formula	C ₅ H ₇ ClO ₃	[1]
Molecular Weight	150.56 g/mol	[1]
Appearance	Colorless to light yellow to light orange clear liquid	[1]
Boiling Point	53 °C at 11 mmHg	[1]
Refractive Index	1.42	[1]
Purity	≥ 98% (by titration)	[1]

Synthesis of (+)-O-Acetyl-D-lactoyl chloride

The synthesis of (+)-O-Acetyl-D-lactoyl chloride typically involves a two-step process starting from D-lactic acid. The first step is the acetylation of the hydroxyl group of D-lactic acid, followed by the chlorination of the resulting carboxylic acid.

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Synthesis of (+)-O-Acetyl-D-lactoyl chloride.

Experimental Protocol: Synthesis of (+)-O-Acetyl-D-lactoyl chloride

This protocol is adapted from procedures for the synthesis of the (S)-enantiomer.[3][4]

Step 1: Acetylation of D-Lactic Acid to (R)-2-Acetoxypropanoic Acid

- To a solution of D-lactic acid in acetic acid, add a slight molar excess of acetic anhydride (e.g., 1.1 to 1.4 equivalents).[3]
- The reaction can be carried out in the presence of an acid catalyst, such as sulfuric acid.
- Maintain the reaction temperature between 30°C and 60°C.[5]
- Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).
- Upon completion, remove the acetic acid and excess acetic anhydride by distillation under reduced pressure to obtain crude (R)-2-acetoxypropanoic acid.

Step 2: Chlorination of (R)-2-Acetoxypropanoic Acid

- To the crude (R)-2-acetoxypropanoic acid, add thionyl chloride (SOCl_2) (typically 1.5 to 2.0 equivalents).
- The reaction can be performed neat or in an inert solvent like dichloromethane (DCM) or toluene.
- A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
- Gently reflux the mixture for 2-3 hours, or until the evolution of HCl and SO_2 gases ceases.
- Remove the excess thionyl chloride and solvent by distillation under reduced pressure to yield crude (+)-O-Acetyl-D-lactoyl chloride.
- For high-purity applications, the product can be further purified by vacuum distillation.

Applications in Asymmetric Synthesis

(+)-O-Acetyl-D-lactoyl chloride is a valuable reagent in asymmetric synthesis, primarily utilized in two main capacities: as a chiral building block for incorporating a specific stereocenter into a target molecule and as a chiral derivatizing agent for the determination of enantiomeric excess.

As a Chiral Building Block in Pharmaceutical Synthesis

The acyl chloride functionality of (+)-O-Acetyl-D-lactoyl chloride allows for its facile reaction with nucleophiles such as amines and alcohols to form amides and esters, respectively. This reaction introduces the chiral (R)-2-acetoxypropionyl moiety into the molecule, which can be a crucial step in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). A notable example, although using the (S)-enantiomer, is the synthesis of the non-ionic X-ray contrast agent Iopamidol.^{[1][6][7][8]} The principles of this synthesis are directly applicable to the use of the (R)-enantiomer for creating other chiral molecules.

- Dissolve the amine substrate in a suitable anhydrous aprotic solvent (e.g., N,N-dimethylacetamide (DMA), dichloromethane (DCM), or toluene).
- If the amine is a salt, add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to liberate the free amine.
- Cool the solution to 0-5°C in an ice bath.

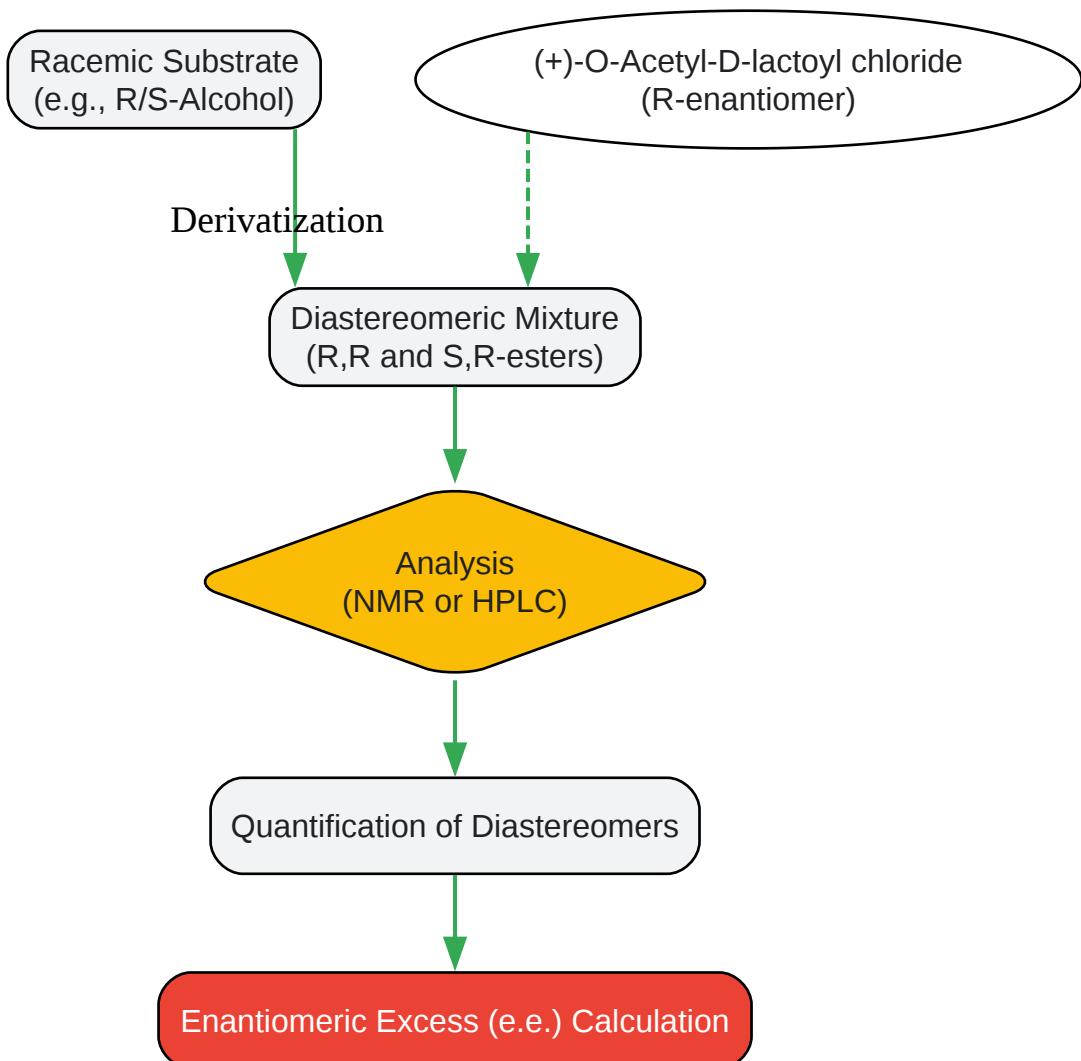

- Slowly add a solution of (+)-O-Acetyl-D-lactoyl chloride (1.0 to 1.5 equivalents) in the same solvent to the cooled amine solution.
- Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.^[8]
- Upon completion, quench the reaction with water or a dilute aqueous acid solution.
- Extract the product with a suitable organic solvent.
- Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

Table 2: Example of Acylation in the Synthesis of an Iopamidol Intermediate (using the (S)-enantiomer)

Reactant 1	Reactant 2	Solvent	Temperature	Time	Yield	Reference
5-amino-2,4,6-triiodoisophthaloyl dichloride	(S)-2-acetoxypropionyl chloride	Dimethylacetamide	Room Temp.	-	-	[7]
N,N'-bis[2-acetyloxy-1-[(acetoxy)methyl]ethyl]5-amino-2,4,6-triido-1,3-benzenedi carboxamide	(S)-2-(Acetoxy)propanoyl chloride	N,N-dimethylacetamide	< 30°C	24-45 h	90%	[6]

As a Chiral Derivatizing Agent

Determining the enantiomeric excess (e.e.) of a chiral compound is crucial in asymmetric synthesis. (+)-O-Acetyl-D-lactoyl chloride can be used as a chiral derivatizing agent to convert a mixture of enantiomeric alcohols or amines into a mixture of diastereomers.^[6] These diastereomers have different physical properties and can be distinguished and quantified by analytical techniques like NMR spectroscopy and HPLC.^[9]

[Click to download full resolution via product page](#)

Caption: Workflow for e.e. determination.

- In an NMR tube, dissolve the chiral alcohol (1.0 equivalent) in a suitable deuterated solvent (e.g., CDCl_3).
- Add a slight excess of (+)-O-Acetyl-D-lactoyl chloride (1.1 to 1.2 equivalents).
- Add a non-nucleophilic base, such as pyridine or triethylamine (1.2 equivalents), to scavenge the HCl byproduct.
- Allow the reaction to proceed at room temperature until completion (monitor by ^1H NMR).

- Acquire a high-resolution ^1H NMR spectrum of the resulting diastereomeric ester mixture.
- Identify well-resolved signals corresponding to each diastereomer (e.g., methine protons or acetyl methyl protons).
- Integrate the signals for each diastereomer to determine their relative ratio.
- Calculate the enantiomeric excess using the formula: $\text{e.e. (\%)} = [(\text{Integral of major diastereomer} - \text{Integral of minor diastereomer}) / (\text{Integral of major diastereomer} + \text{Integral of minor diastereomer})] \times 100$
- Follow the general acylation protocol described in section 4.1.1 to synthesize the diastereomeric amides.
- Dissolve the crude diastereomeric mixture in a suitable solvent for HPLC analysis.
- Separate the diastereomers using a normal-phase or reverse-phase HPLC system with a suitable column (e.g., silica gel or C18).[\[10\]](#)
- Identify the peaks corresponding to each diastereomer.
- Integrate the peak areas to determine the relative amounts of each diastereomer.
- Calculate the enantiomeric excess using the formula: $\text{e.e. (\%)} = [(\text{Area of major diastereomer} - \text{Area of minor diastereomer}) / (\text{Area of major diastereomer} + \text{Area of minor diastereomer})] \times 100$

Conclusion

(+)-O-Acetyl-D-lactoyl chloride is a powerful and versatile tool for the modern organic chemist, particularly those in the fields of pharmaceutical and agrochemical development. Its utility as both a chiral building block and a chiral derivatizing agent makes it a valuable reagent for the synthesis and analysis of enantiomerically pure compounds. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to effectively utilize this important chiral intermediate in their synthetic endeavors. As the demand for enantiopure drugs and agrochemicals continues to grow, the importance of reagents like

(+)-O-Acetyl-D-lactoyl chloride in enabling efficient and selective asymmetric synthesis will undoubtedly increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN104955798A - Continuous process for the preparation of (S)-2-acetoxypropionyl chloride - Google Patents [patents.google.com]
- 4. US20150329464A1 - Continuous process for the preparation of (s)-2-acetoxypropionic acid chloride - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. (R)-(+)-2-Acetoxypropionyl Chloride | 53636-19-4 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]
- 9. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Technical Guide: (+)-O-Acetyl-D-lactoyl chloride]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1275879#o-acetyl-d-lactoyl-chloride-applications\]](https://www.benchchem.com/product/b1275879#o-acetyl-d-lactoyl-chloride-applications)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com